molecular formula C20H25N5O4S B2743970 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 369367-13-5

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No. B2743970
M. Wt: 431.51
InChI Key: RXWFWWMUXHWKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a novel triazole-pyrimidine hybrid . It has a molecular formula of C20H25N5O4S, an average mass of 431.509 Da, and a monoisotopic mass of 431.162720 Da .


Synthesis Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo-triazole and piperazine moieties. The compound is a white solid with a melting point of 109–111°C .


Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds. These compounds have shown promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 109–111°C . It has a molecular formula of C20H25N5O4S, an average mass of 431.509 Da, and a monoisotopic mass of 431.162720 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives, including ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against a range of microorganisms, indicating their potential as candidates for antimicrobial drug development. The synthesis pathways involve reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to the production of compounds with significant bioactivity (Bektaş et al., 2007; Fandaklı et al., 2012).

Chemical Synthesis and Structural Elucidation

Research into the chemical synthesis of related compounds, including the target compound, highlights the versatility of these molecules for further chemical modifications and structural analysis. The processes involve various chemical reactions that enable the synthesis of complex molecules, which are then characterized using elemental analysis and spectroscopic data to confirm their structures. Such research provides foundational knowledge for the development of novel compounds with potential applications in various fields, including medicinal chemistry (Mohamed, 2021).

Antimicrobial and Biological Activity Screening

Extensive screening for antimicrobial and other biological activities is a crucial step in the development of new drugs. The synthesized compounds, including variants of ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate, have been tested against various bacterial and fungal strains. Some of these compounds exhibited good to moderate activity, suggesting their potential as templates for the design of new antimicrobial agents. These findings underscore the importance of chemical synthesis and biological screening in drug discovery and development (Bayomi et al., 1999).

properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-4-29-20(27)24-11-9-23(10-12-24)16(14-5-7-15(28-3)8-6-14)17-18(26)25-19(30-17)21-13(2)22-25/h5-8,16,26H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWFWWMUXHWKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

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